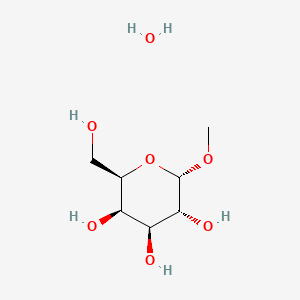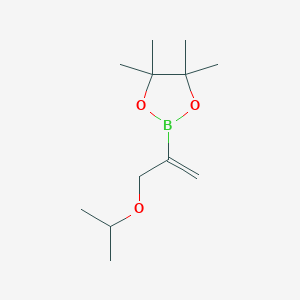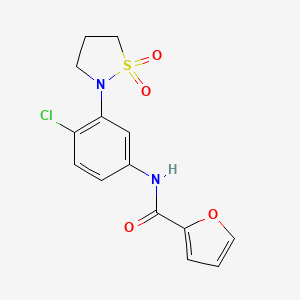![molecular formula C16H14N2O3S2 B2449588 3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034494-54-5](/img/structure/B2449588.png)
3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic compound that likely contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The pyrrolidine ring is another nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Euglycaemic and Biological Activities
Research has shown that derivatives of thiazolidine-2,4-dione exhibit significant euglycaemic activities. A study conducted by de Nanteuil et al. (1995) revealed that incorporating various substituents into thiazolidine-2,4-dione derivatives can result in compounds that effectively lower blood glucose levels. Specifically, pyrrolidino derivatives were identified as potent agents in reducing insulin and triglyceride levels, indicating their potential for managing conditions like obesity and insulin resistance in animal models (G. de Nanteuil, Y. Hervé, J. Duhault, J. Espinal, M. Boulanger, D. Ravel, 1995).
Antimicrobial Evaluation
Another significant application of thiazolidine-2,4-dione derivatives is in the field of antimicrobial research. Jat et al. (2006) synthesized a series of compounds based on 1,3-thiazolidine-2,4-dione and evaluated their antibacterial and antifungal activities. The findings indicate that these derivatives possess considerable antimicrobial properties against a variety of bacterial and fungal strains, underscoring their potential as templates for developing new antimicrobial agents (J. L. Jat, V. K. Salvi, G. L. Talesara, H. Joshi, 2006).
Synthesis and Biological Activity of Novel Substituted Pyridines and Purines
In the quest for new therapeutic agents, Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their hypoglycemic and hypolipidemic activities in vitro and in vivo, with one candidate showing promise for further pharmacological studies. This research highlights the versatility of thiazolidine-2,4-dione derivatives in the development of compounds with potential therapeutic effects on lipid and glucose metabolism (Bok Young Kim et al., 2004).
Organic Photovoltaics
Thiazolidine-2,4-dione derivatives have also found applications in organic electronics, particularly in the development of organic photovoltaic materials. Kranthiraja et al. (2014) synthesized medium band gap polymers incorporating alkoxyphenylthiophene linked to benzodithiophene and thiazolidine-2,4-dione units. These polymers demonstrated potential in bulk heterojunction polymer solar cells, indicating the role of thiazolidine-2,4-dione derivatives in enhancing the performance and efficiency of organic photovoltaic devices (K. Kranthiraja et al., 2014).
Mécanisme D'action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s known that the thiophene ring system, which is a part of this compound, exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Orientations Futures
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s expected that research in this area will continue to grow in the future.
Propriétés
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-14-9-22-16(21)18(14)11-5-6-17(8-11)15(20)13-7-10-3-1-2-4-12(10)23-13/h1-4,7,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMAWVIXKPWOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/no-structure.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2449519.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-3-carboxamide](/img/structure/B2449520.png)
![4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2449521.png)
![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)


![10-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2449528.png)